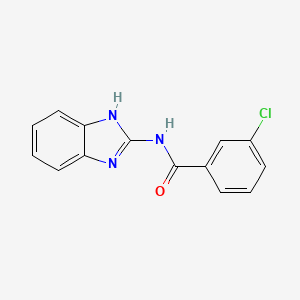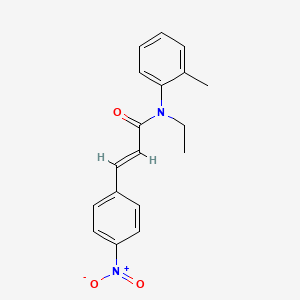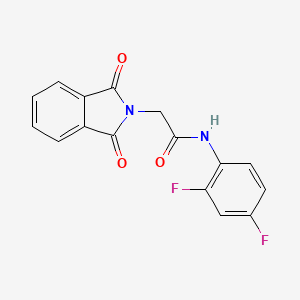![molecular formula C19H18ClN3O2 B5886068 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is commonly referred to as CPOP, and it is a member of the oxadiazole family of compounds.
作用機序
The exact mechanism of action of CPOP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. In particular, CPOP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
CPOP has been shown to exhibit a range of biochemical and physiological effects in the body. In particular, CPOP has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of pain and inflammation. In addition, CPOP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
実験室実験の利点と制限
One of the main advantages of using CPOP in lab experiments is its high potency and specificity. CPOP has been shown to exhibit high selectivity towards its target enzymes and proteins, making it a useful tool for studying their functions. In addition, CPOP has also been shown to exhibit excellent stability, which makes it a useful tool for long-term studies.
One of the main limitations of using CPOP in lab experiments is its potential toxicity. While CPOP has been shown to be relatively safe in animal studies, its long-term effects on human health are not fully understood. In addition, CPOP may also exhibit off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of CPOP. One potential direction is the development of new analogs of CPOP with improved potency and selectivity. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of CPOP in humans, which can provide valuable information on its safety and efficacy. Finally, the development of new applications for CPOP in fields such as agriculture and material science is also an area of active research.
合成法
The synthesis of CPOP involves the reaction of 4-chlorobenzyl chloride with ethyl 2-methylbenzoate, followed by the addition of hydrazine hydrate and 1,3-dimethyl-2-imidazolidinone. The resulting product is then treated with acetic anhydride and triethylamine to form the final compound, CPOP.
科学的研究の応用
CPOP has been extensively studied for its potential applications in various fields of science. In medicine, CPOP has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related diseases. In addition, CPOP has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
In agriculture, CPOP has been shown to exhibit insecticidal properties, making it a potential candidate for the development of new insecticides. In material science, CPOP has been shown to exhibit excellent thermal stability and mechanical properties, making it a potential candidate for the development of new materials.
特性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-3-23(19(24)16-7-5-4-6-13(16)2)12-17-21-18(22-25-17)14-8-10-15(20)11-9-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXRTHDECIZTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)


![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)

![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5886091.png)